5-Methyl-2-(2-phenoxyethyl)-4-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
5-Methyl-2-(2-phenoxyethyl)-4-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a methyl group at position 5, a phenyl group at position 4, and a phenoxyethyl substituent at position 2. Pyrazolone derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-fibrotic properties .
Properties
CAS No. |
55294-60-5 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-methyl-2-(2-phenoxyethyl)-4-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N2O2/c1-14-17(15-8-4-2-5-9-15)18(21)20(19-14)12-13-22-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 |
InChI Key |
DBEPZRYQXOOMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C2=CC=CC=C2)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazolone Ring: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.
Substitution Reactions: Subsequent substitution reactions introduce the methyl, phenoxyethyl, and phenyl groups onto the pyrazolone ring. These reactions often require specific catalysts and controlled reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed. Continuous flow processes are often preferred for large-scale production due to their efficiency and consistency.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rates and yields. Common catalysts include transition metal complexes, while solvents such as ethanol or dimethyl sulfoxide may be used to dissolve the reactants and facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Biological Research: It is used in biological assays to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Modulating Receptors: The compound may bind to specific receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among pyrazolone derivatives lie in substituents at positions 2, 4, and 4. Below is a comparative analysis of the target compound with closely related analogues:
Key Findings from Comparative Studies
Anti-Fibrotic Activity: TSE-2 (5-propyl substituent) exhibited superior anti-fibrotic activity compared to TSE-4 (5-methyl) in TGF-β2-induced posterior capsular opacification (PCO) models. This suggests that longer alkyl chains at position 5 enhance interaction with SMAD/non-SMAD signaling pathways . The phenoxyethyl group in the target compound introduces an oxygen atom and aromatic bulk, which may modulate binding to fibrotic targets like collagen I or fibronectin .
Antimicrobial Activity: Derivatives with electron-withdrawing or bulky substituents (e.g., naphthalen-2-yloxyacetyl in ) showed potent activity against S. aureus (MIC = 0.19 μg/mL). The phenoxyethyl group in the target compound, being less electron-deficient, may reduce antimicrobial efficacy compared to this analogue .
Anti-Inflammatory Activity: Mannich bases with chromen-3-ylcarbonyl groups () demonstrated significant anti-inflammatory effects. The phenoxyethyl group’s ether linkage could mimic the hydrogen-bonding capacity of carbonyl groups, but this requires experimental validation .
Synthetic Accessibility: The target compound’s phenoxyethyl group may require specialized reagents (e.g., phenoxyethyl chloride) compared to simpler analogues synthesized via condensation of phenylhydrazine and ethyl acetoacetate .
Biological Activity
5-Methyl-2-(2-phenoxyethyl)-4-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS Number: 861206-16-8) is a compound belonging to the pyrazolone class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and relevant case studies that highlight the compound's potential therapeutic applications.
Chemical Structure and Properties
5-Methyl-2-(2-phenoxyethyl)-4-phenyl-2,4-dihydro-3H-pyrazol-3-one features a complex structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 294.35 g/mol. Its structure includes a pyrazolone core, which is known for various medicinal properties.
Pharmacological Activities
The biological activities of pyrazolone derivatives are well-documented, with notable effects in anti-inflammatory, analgesic, antimicrobial, and anticancer domains. The following sections outline specific activities associated with 5-Methyl-2-(2-phenoxyethyl)-4-phenyl-2,4-dihydro-3H-pyrazol-3-one.
1. Anti-inflammatory Activity
Research indicates that compounds within the pyrazolone class exhibit significant anti-inflammatory properties. For instance, a study demonstrated that certain pyrazolone derivatives could inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity Comparison
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% at 1 µM | 86% at 1 µM |
| Pyrazolone Derivative | 61–85% at 10 µM | 76–93% at 10 µM |
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazolone derivatives has been explored against various bacterial strains. A study reported that specific derivatives exhibited potent activity against E. coli, S. aureus, and Klebsiella pneumoniae . The presence of certain functional groups significantly enhanced their antimicrobial properties.
Table 2: Antimicrobial Activity of Pyrazolone Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 22 |
| Compound C | Klebsiella pneumoniae | 18 |
3. Anticancer Potential
Recent studies have also highlighted the anticancer potential of pyrazolone derivatives. For example, certain compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing novel pyrazolone derivatives and evaluating their biological activities. The synthesized compounds were tested for anti-inflammatory and antimicrobial properties, revealing promising results that suggest further investigation into their therapeutic potential .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazolone compounds has identified key structural features that enhance biological activity. Modifications to the phenyl ring or substitution patterns on the pyrazolone core have been correlated with increased potency in anti-inflammatory and antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
